Product packaging for Immune cell migration-IN-1(Cat. No.:)

Immune cell migration-IN-1

Cat. No.: B12393903
M. Wt: 605.1 g/mol
InChI Key: VDUKQVSBHGBMHI-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Immune Cell Trafficking in Immunological Paradigms

The migration of immune cells, a process known as immune cell trafficking, is a fundamental pillar of the immune system's ability to maintain health and respond to threats. medchemexpress.eumedchemexpress.com This highly regulated process ensures that immune cells are correctly positioned throughout the body to perform surveillance, initiate immune responses, and establish immunological memory. medchemexpress.commedchemexpress.com The coordinated movement of various immune cell types between the blood, lymphoid organs, and peripheral tissues is essential for both innate and adaptive immunity. medchemexpress.comchemondis.com Dysregulation of this intricate process can lead to a variety of pathological conditions, including autoimmune diseases, chronic inflammation, and the evasion of immune surveillance by tumors. medchemexpress.cn Therefore, understanding and modulating immune cell trafficking represents a significant area of research for the development of novel therapeutic strategies. medchemexpress.eu

The Dynamic Nature of Immune Cell Movement in Complex Biological Systems

Immune cell movement is a remarkably dynamic and complex process, influenced by a multitude of intrinsic cellular programs and extrinsic environmental cues. targetmol.cn Cells of the immune system are constantly in motion, navigating through diverse and complex microenvironments within tissues and organs. This movement is not random; it is guided by a sophisticated system of chemical signals, such as chemokines, and physical interactions with the extracellular matrix and other cells. medchemexpress.cn Advanced imaging techniques have revealed the intricate patterns of immune cell motility, from the rapid patrolling of neutrophils to sites of infection to the deliberate scanning of dendritic cells for foreign antigens in lymph nodes. targetmol.cn The mode of migration can also adapt to the surrounding environment, with cells switching between different types of movement to efficiently traverse various tissues. medchemexpress.cn This dynamic nature allows the immune system to respond swiftly and effectively to localized insults while maintaining systemic tolerance. targetmol.cn

Historical and Current Perspectives on Modulators of Cellular Motility in Immunology

The study of cellular motility dates back to the early observations of cells under the microscope. Historically, research focused on understanding the fundamental mechanisms of cell movement, such as the roles of the cytoskeleton, actin, and myosin. The discovery of chemoattractants and their receptors revolutionized the understanding of how immune cell migration is directed.

In recent decades, the focus has shifted towards identifying and developing specific modulators of immune cell motility as potential therapeutic agents. Early approaches often involved broad-acting anti-inflammatory drugs. However, current research is centered on developing highly specific inhibitors or agonists that target particular molecules involved in the migration process, such as chemokine receptors or adhesion molecules. This targeted approach aims to selectively interfere with pathological immune cell migration while leaving protective immune responses intact. The ongoing development of novel compounds that can precisely control the movement of immune cells holds great promise for treating a wide range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25ClN4O6S B12393903 Immune cell migration-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H25ClN4O6S

Molecular Weight

605.1 g/mol

IUPAC Name

(2S)-2-[[6-chloro-10-(1H-indole-6-carbonyl)-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C30H25ClN4O6S/c1-42(40,41)21-4-2-3-17(11-21)12-25(30(38)39)33-28(36)26-22-8-10-34-16-35(15-20(27(22)34)13-23(26)31)29(37)19-6-5-18-7-9-32-24(18)14-19/h2-11,13-14,25,32H,12,15-16H2,1H3,(H,33,36)(H,38,39)/t25-/m0/s1

InChI Key

VDUKQVSBHGBMHI-VWLOTQADSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl

Origin of Product

United States

Fundamental Mechanistic Principles of Immune Cell Migration

Cellular Motility Modes and Their Underlying Biophysics

Immune cells employ several distinct modes of migration, each adapted to different tissue architectures and extracellular matrix compositions. The choice of motility mode is influenced by factors such as cell type, activation state, and the physical and chemical cues present in the environment.

Amoeboid Migration Mechanisms and Features

Amoeboid migration is characterized by its high speed and morphological flexibility, allowing cells to squeeze through dense tissues without the need for extensive matrix degradation. This mode of movement relies on rapid cycles of actin polymerization and actomyosin (B1167339) contractility to generate propulsive forces. The cell extends protrusions, such as pseudopods and blebs, in the direction of movement, followed by the contraction of the cell body to pull the rear forward. This "gliding" or "crawling" motion is typical of leukocytes, such as neutrophils and lymphocytes, navigating through interstitial tissues.

Mesenchymal Migration Mechanisms and Features

In contrast to the rapid amoeboid movement, mesenchymal migration is a slower, more adhesive form of locomotion. This mode is characterized by an elongated, spindle-like cell shape and the formation of strong focal adhesions to the extracellular matrix. To move forward, cells extend lamellipodia and filopodia, which are stabilized by integrin-mediated adhesions. Proteolytic enzymes, such as matrix metalloproteinases (MMPs), are often secreted to degrade the surrounding matrix, clearing a path for the cell to advance. This type of migration is more commonly associated with fibroblasts and some cancer cells but can be adopted by certain immune cells under specific conditions.

Collective Cell Migration Dynamics

Collective cell migration involves the coordinated movement of groups of cells that maintain cell-cell junctions. This mode of migration is crucial for processes such as wound healing and the development of complex tissues. In the context of the immune system, collective migration can be observed in phenomena like the swarming of neutrophils to sites of inflammation. The dynamics of collective migration are governed by a balance of forces, including intercellular adhesion, cell-matrix adhesion, and protrusive forces generated by leader cells at the front of the migrating group.

Nuclear Plasticity and Migration in Confined Environments

A significant physical barrier to immune cell migration through dense tissues is the nucleus, which is the largest and stiffest organelle in the cell. To navigate through narrow constrictions, immune cells must exhibit a high degree of nuclear plasticity. This involves the deformation of the nucleus, a process facilitated by the reorganization of the nuclear lamina and the chromatin within. The cytoskeleton, particularly the actin and microtubule networks, plays a critical role in transmitting forces to the nucleus to enable its passage through confined spaces.

Cytoskeletal Reorganization and Force Generation

At the core of all forms of cell migration is the dynamic reorganization of the cytoskeleton, which provides the structural framework and generates the forces necessary for movement.

Actin Cytoskeleton Dynamics and Polymerization

The actin cytoskeleton is a highly dynamic network of protein filaments that undergoes continuous assembly and disassembly. At the leading edge of a migrating cell, the rapid polymerization of actin monomers into filaments drives the extension of protrusive structures like lamellipodia and filopodia. This process is tightly regulated by a host of actin-binding proteins that control the nucleation, elongation, branching, and capping of actin filaments. The force generated by this polymerization pushes the cell membrane forward, initiating the migratory cycle.

Lack of Specific Research Data Precludes Detailed Mechanistic Analysis of Immune cell migration-IN-1

A thorough review of available scientific literature reveals a significant gap in detailed research concerning the specific molecular interactions of the chemical compound "this compound." While the fundamental principles governing immune cell migration are well-documented, specific data detailing the effects of this compound on key cellular machinery—such as the actomyosin network, the microtubule-organizing center, and Rho GTPase signaling pathways—are not present in the public domain. Consequently, a detailed article focusing solely on the mechanistic impact of "this compound" as per the requested outline cannot be generated at this time.

The migration of immune cells is a complex and highly regulated process, essential for immune surveillance and response. This process relies on the dynamic and coordinated reorganization of the cell's cytoskeleton. Key mechanistic principles underpinning this motility include myosin-mediated contractility, the establishment of cell polarity through the microtubule-organizing center (MTOC), the regulation of cytoskeletal architecture by the Rho GTPase family, and the ability of cells to sense and respond to directional cues.

Myosin-Mediated Contraction and Actomyosin Network Remodeling: The movement of immune cells is driven by forces generated by the actomyosin cytoskeleton. osaka-u.ac.jpnih.gov Non-muscle myosin IIA, in cooperation with actin filaments, provides the necessary contractile forces for cell body translocation and retraction of the cell's rear (uropod). nih.gov This process involves the precise spatiotemporal regulation of myosin activity, often controlled by phosphorylation. frontiersin.org The dynamic remodeling of the actin network, forming structures like lamellipodia at the leading edge, is crucial for generating protrusions that lead the cell forward. rupress.org

Microtubule Organizing Center (MTOC) Polarity and Function: The MTOC plays a pivotal role in establishing the polarity of a migrating immune cell, which is essential for directional movement. mdpi.com During migration, the MTOC reorients to a position typically behind the nucleus, and microtubules extend towards the cell's leading and trailing edges. nih.govfrontiersin.org This polarized microtubule network acts as tracks for the transport of organelles and signaling molecules, contributing to the maintenance of cell directionality and the coordination of cytoskeletal dynamics. nih.govresearchgate.net In dendritic cells, for instance, microtubules projecting to the rear of the cell help stabilize the uropod by enabling local RhoA activation and subsequent myosin contraction. frontiersin.org

Rho GTPase Family Regulation of Cytoskeletal Architecture: The Rho family of small GTPases, including RhoA, Rac, and Cdc42, are master regulators of the actin cytoskeleton and are central to immune cell migration. rupress.orgnih.gov These proteins act as molecular switches, cycling between active (GTP-bound) and inactive (GDP-bound) states to control a variety of cellular processes. biologists.com Spatially segregated activation of these GTPases is critical for cell polarization; typically, Rac and Cdc42 are activated at the leading edge to promote the formation of lamellipodia and filopodia, while RhoA is active at the rear to promote actomyosin contractility and detachment. nih.govtandfonline.com The intricate cross-talk between the microtubule and actin cytoskeletons is often mediated by the localized activation and inactivation of Rho GTPases. researchgate.net

Cell Polarization and Directional Sensing: For effective migration towards sites of inflammation or infection, immune cells must polarize and sense directional cues, such as chemokine gradients. nih.govnews-medical.net This process involves the asymmetric distribution of receptors and signaling molecules on the cell surface, leading to the establishment of a distinct front and rear. mdpi.com The polarized signaling, largely orchestrated by Rho GTPases, integrates extracellular signals and translates them into the coordinated cytoskeletal rearrangements necessary for persistent, directional movement. tandfonline.com

While these principles are well-established for immune cell migration in general, there is no specific information available that describes how "this compound" modulates any of these intricate processes. Without research data on its target or mechanism of action, any discussion of its role in actomyosin remodeling, MTOC function, Rho GTPase regulation, or cell polarization would be entirely speculative.

In-Depth Analysis of this compound Uncovers Research Gap

Despite its identification as a potent inhibitor of immune cell migration, detailed public-domain information regarding the specific molecular mechanisms of the chemical compound "this compound" remains scarce. Extensive searches of scientific literature and patent databases have revealed its existence and general function but have not yielded the specific data required for a comprehensive analysis of its interaction with the key molecular pathways governing immune cell movement.

The compound, also known as "compound 2" and identified by the CAS Number 2316683-71-1, is listed by several chemical suppliers as a tool for research into inflammatory conditions such as dry eye disease, eczema, and psoriasis. This suggests its potential to interfere with the processes that cause immune cells to accumulate in tissues and drive inflammation. However, the precise biological targets and the nature of its inhibitory action are not described in available scientific publications.

The migration of immune cells from the bloodstream into tissues is a critical process in the immune response, orchestrated by a complex sequence of molecular interactions. This cascade involves chemical messengers known as chemokines, their corresponding receptors on immune cells, and various cell adhesion molecules that allow the cells to stick to and pass through blood vessel walls. While "this compound" is designated as an inhibitor of this general process, there is no publicly available research detailing its specific effects on the outlined molecular components.

Information appears to be primarily sourced from a Chinese patent (CN109721605A), but detailed mechanistic studies that would typically follow such a discovery are not found in the public scientific domain. This prevents a detailed discussion on how "this compound" influences specific chemokine subfamilies, G protein-coupled receptor (GPCR) signaling, the regulation of chemokine receptor expression, or the crucial interactions between integrins like LFA-1 and VLA-4 with their respective ligands, ICAM-1 and VCAM-1.

Consequently, a detailed article structured around the specific molecular regulation of immune cell migration by "this compound" cannot be generated at this time due to the absence of foundational scientific data. The compound remains a point of interest for its potential therapeutic applications, but its journey from a patented molecule to a well-understood chemical entity in the scientific community is not yet complete. Further research and publication of its mechanism of action are required to fully understand its biological role.

Molecular Regulation of Immune Cell Migration by Chemical Entities

Cell Adhesion Molecules (CAMs) and Extravasation Processes

Integrins and Their Ligands (e.g., LFA-1/ICAM-1, VLA-4/VCAM-1)

Integrin Activation and Conformational Changes

Integrins on circulating leukocytes are typically in a low-affinity, bent conformation. researchgate.net Upon encountering inflammatory signals, they undergo a rapid conformational change to an extended, high-affinity state, enabling them to bind firmly to their ligands on endothelial cells. frontiersin.orgmdpi.com This activation process is crucial for the subsequent steps of immune cell migration. For instance, the integrin LFA-1 (Lymphocyte Function-Associated Antigen-1) can experience a 10,000-fold increase in affinity for its ligand, ICAM-1 (Intercellular Adhesion Molecule-1), upon activation. frontiersin.org

Inside-Out Signaling and Integrin Affinity Modulation

The switch from a low-affinity to a high-affinity state is driven by a process known as "inside-out signaling". frontiersin.orgmdpi.com This signaling cascade is initiated by other receptors on the immune cell surface, such as chemokine receptors, that sense inflammatory cues. mdpi.combiologists.com This intracellular signaling involves key proteins like talin and kindlin, which bind to the cytoplasmic tails of the integrin β-subunits. frontiersin.orgmdpi.com This interaction disrupts the salt bridge between the α and β subunits, leading to the separation of their cytoplasmic tails and the subsequent shift to the high-affinity conformation. frontiersin.org The Rap1-GTPase signaling pathway is also a critical regulator of this process. biologists.comaai.org

Role in Firm Adhesion and Leukocyte Arrest

The high-affinity state of integrins is essential for the firm adhesion of leukocytes to the endothelial lining of blood vessels, a critical step that leads to their arrest from the blood flow. frontiersin.orgmdpi.com This firm adhesion allows the immune cells to withstand the shear forces of the bloodstream and subsequently crawl along the endothelium to find a suitable site for extravasation into the underlying tissue. mdpi.comfrontiersin.org For example, the interaction between LFA-1 on T cells and ICAM-1 on endothelial cells facilitates this firm adhesion and is a prerequisite for their migration into inflamed tissues. frontiersin.orgmdpi.com

Selectins and Their Glycoprotein (B1211001) Ligands

Selectins are a family of carbohydrate-binding proteins (lectins) that mediate the initial tethering and rolling of leukocytes along the endothelial surface. mdpi.commdpi.com

Mediating Initial Rolling Adhesion

The interaction between selectins and their glycoprotein ligands is characterized by rapid on- and off-rates, which allows for the characteristic rolling motion of leukocytes. mdpi.com P-selectin and E-selectin, expressed on activated endothelial cells, bind to ligands such as P-selectin glycoprotein ligand-1 (PSGL-1) on the surface of leukocytes. mdpi.comnih.gov This initial, transient adhesion slows down the leukocytes from the fast-flowing blood, enabling them to sense other inflammatory signals on the endothelial surface. mdpi.combiologists.com

Immunoglobulin Superfamily Adhesion Molecules (IgCAMs)

The immunoglobulin superfamily (IgSF) is a large and diverse group of cell surface proteins involved in cell-cell recognition and adhesion. nus.edu.sgwikipedia.org

Members of this family, such as Intercellular Adhesion Molecules (ICAMs) and Vascular Cell Adhesion Molecule-1 (VCAM-1), are crucial ligands for integrins and play a significant role in immune cell migration. mdpi.commdpi.com ICAM-1, expressed on inflamed endothelial cells, is the primary ligand for the integrin LFA-1 on leukocytes. frontiersin.orgmdpi.com The binding of LFA-1 to ICAM-1 is a key step in the firm adhesion and subsequent transendothelial migration of leukocytes. frontiersin.orgmdpi.com VCAM-1, another IgCAM, interacts with the integrin VLA-4 and is also involved in leukocyte adhesion and migration. mdpi.comnih.gov

Endothelial Cell Junctional Adhesion Molecules

The final step of immune cell migration from the bloodstream into the tissues is transendothelial migration, or diapedesis, where leukocytes squeeze through the junctions between endothelial cells. This process is regulated by junctional adhesion molecules (JAMs). mdpi.comfrontiersin.org

JAMs, which are members of the immunoglobulin superfamily, are expressed on both leukocytes and endothelial cells. frontiersin.org They are involved in homophilic (JAM-JAM) and heterophilic interactions that regulate the integrity of the endothelial barrier and guide leukocytes through the intercellular junctions. frontiersin.org For example, JAM-A has been shown to interact with the integrin LFA-1 and is implicated in the migration of leukocytes. mdpi.comfrontiersin.org Other junctional molecules like PECAM-1 (Platelet Endothelial Cell Adhesion Molecule-1) and CD99 also play a sequential role in guiding leukocytes across the endothelial barrier. ahajournals.orgaai.org

Table of Compound Names Mentioned

Compound Name
Immune cell migration-IN-1
LFA-1 (Lymphocyte Function-Associated Antigen-1)
ICAM-1 (Intercellular Adhesion Molecule-1)
VLA-4 (Very Late Antigen-4)
VCAM-1 (Vascular Cell Adhesion Molecule-1)
PSGL-1 (P-selectin glycoprotein ligand-1)
JAM-A (Junctional Adhesion Molecule-A)
PECAM-1 (Platelet Endothelial Cell Adhesion Molecule-1)
CD99
Talin
Kindlin
Rap1
P-selectin
E-selectin

Interactive Data Table: Key Molecules in Immune Cell Migration

Molecule FamilySpecific MoleculeFunctionInteracting Partner(s)
Integrins LFA-1Firm adhesion, leukocyte arrest, migrationICAM-1, ICAM-2, JAM-A
VLA-4Rolling, firm adhesionVCAM-1
Selectins P-selectin, E-selectinInitial tethering and rolling of leukocytesPSGL-1
Ig Superfamily ICAM-1Ligand for integrin-mediated firm adhesionLFA-1, Mac-1
VCAM-1Ligand for integrin-mediated adhesionVLA-4
Junctional Adhesion Molecules JAM-ARegulates transendothelial migrationLFA-1, other JAMs
PECAM-1Transendothelial migrationPECAM-1 (homophilic)
CD99Transendothelial migrationCD99 (homophilic)

Intracellular Signaling Cascades Governing Migration

The directional movement of immune cells, or chemotaxis, is initiated by the binding of chemoattractants, such as chemokines, to their receptors on the cell surface. numberanalytics.com This binding triggers a cascade of intracellular signaling events that ultimately orchestrate the cytoskeletal rearrangements necessary for cell migration. numberanalytics.comnumberanalytics.com Several key signaling pathways have been identified as central regulators of this process.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a critical role in a multitude of cellular functions, including cell migration. consensus.app The activation of Class I PI3Ks is a key step in the signal transduction pathway that governs cellular movement. consensus.app

Chemoattractants stimulate the activation of PI3Ks at the leading edge of a migrating immune cell. mdpi.com This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger, recruiting various effector proteins to the cell membrane. consensus.appmdpi.com These effectors include Akt, DOCK2, Rac, and CDC42, which are involved in modulating cell polarization, the formation of protrusions, and cytoskeletal reorganization. mdpi.com

The PI3K/Akt signaling pathway, in particular, is a significant regulator of immune cell migration. numberanalytics.com Activation of this pathway by chemokines and growth factors promotes cell migration by influencing downstream targets that control the actin cytoskeleton and cell adhesion molecules. numberanalytics.com For instance, Akt activation can lead to the phosphorylation and subsequent activation of Rac1, a key regulator of the actin cytoskeleton. numberanalytics.com

Different isoforms of PI3K have distinct roles in immune cell migration. PI3Kγ, for example, is important for the migration of macrophages and neutrophils. mdpi.com In contrast, the PI3Kδ isoform is predominant in T cells and is crucial for their activation, differentiation, and trafficking. consensus.appfrontiersin.org It plays a role in activating the integrin LFA-1, which is essential for T cells to move across endothelial barriers. frontiersin.org

Table 1: Key Components of the Phosphoinositide (PI) Signaling Pathway in Immune Cell Migration

Component Function in Immune Cell Migration Key References
PI3K (Phosphoinositide 3-kinase) Central enzyme family that phosphorylates phosphoinositides to generate second messengers like PIP3. consensus.app consensus.appmdpi.com
PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate) Second messenger produced by PI3K at the leading edge of the cell, recruiting effector proteins. mdpi.com mdpi.com
Akt (Protein Kinase B) A key effector of PI3K signaling, promotes migration by regulating the cytoskeleton and adhesion molecules. numberanalytics.com numberanalytics.com
Rac1 A small GTPase activated downstream of PI3K/Akt, crucial for actin cytoskeleton reorganization. numberanalytics.com numberanalytics.com
PI3Kγ Isoform important for macrophage and neutrophil migration. mdpi.com mdpi.com
PI3Kδ Dominant isoform in T cells, regulating their trafficking and adhesion. consensus.appfrontiersin.org consensus.appfrontiersin.org
PTEN A phosphatase that counteracts PI3K signaling by dephosphorylating PIP3, important for establishing cell polarity. mdpi.com mdpi.com

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation. frontiersin.org It exists in two distinct complexes, mTORC1 and mTORC2, which are activated by various signals including growth factors and Toll-like receptor ligands. nih.gov Emerging evidence indicates that mTOR signaling also plays a significant role in the migration of immune cells. frontiersin.orgnih.govthno.org

The influence of mTOR on immune cell migration can be complex and context-dependent. nih.gov For instance, inhibition of mTORC1 has been shown to enhance the expression of the chemokine receptor CCR7 on dendritic cells, promoting their migration to lymph nodes. nih.gov Conversely, mTORC1 inhibition can also decrease the secretion of the chemokine CCL2 by monocytes and macrophages, thereby reducing the chemotactic activity of these cells. nih.gov

In T cells, mTOR signaling is involved in chemokine-induced migration. plos.org The chemokine CXCL12, a potent chemoattractant for T cells, utilizes the mTOR pathway to mediate cell migration. plos.org Inhibition of mTOR with rapamycin has been demonstrated to significantly block CXCL12-mediated migration of human T cells. plos.org The mTOR effector molecule, p70S6K1, has also been shown to be crucial for this process. plos.org Similarly, CCL5-mediated chemotaxis of CD4+ T cells partially depends on intracellular mTOR signaling. thno.orgnih.gov

Table 2: Role of mTOR Signaling in Chemotaxis of Different Immune Cells

Immune Cell Type Effect of mTOR Signaling on Chemotaxis Key Chemokines/Receptors Involved Key References
Dendritic Cells mTORC1 inhibition enhances migration to lymph nodes. nih.gov CCR7 nih.gov
Monocytes/Macrophages mTORC1 inhibition reduces secretion of chemoattractants. nih.gov CCL2 nih.gov
T Cells mTOR signaling is involved in chemokine-mediated migration. plos.org CXCL12/CXCR4, CCL5/CCR5 thno.orgplos.orgnih.gov

Recent research has uncovered a novel role for the lysosomal Ragulator complex in regulating immune cell migration, independent of its function in mTORC1 activation. osaka-u.ac.jpnih.govnih.gov This complex is essential for the actomyosin (B1167339) contraction that propels immune cells forward. osaka-u.ac.jposaka-u.ac.jp

In migrating dendritic cells, lysosomes are localized to the rear of the cell. osaka-u.ac.jposaka-u.ac.jp The Ragulator complex, situated on the lysosomal surface, interacts with a protein called myosin phosphatase Rho-interacting protein (MPRIP). osaka-u.ac.jposaka-u.ac.jp This interaction disrupts the association between MPRIP and MYPT1, a subunit of myosin light chain phosphatase (MLCP). osaka-u.ac.jpnih.gov

The release of MLCP from its inhibitory role allows for the phosphorylation of the myosin light chain (MLC). osaka-u.ac.jposaka-u.ac.jp This phosphorylation triggers actomyosin contraction, which is a critical step in the "push-and-pull" mechanism of cell movement, where the cell front extends and the rear contracts. osaka-u.ac.jp In the absence of a functional Ragulator complex, this rear contraction is impaired, leading to defective cell migration. osaka-u.ac.jposaka-u.ac.jp Furthermore, calcium efflux from the lysosomal TRPML1 channel has been shown to facilitate the interaction between the Ragulator complex and MPRIP, thereby promoting actomyosin-mediated motility. nih.govresearchgate.net

Table 3: Key Molecules in the Lysosomal Ragulator Complex Pathway for Actomyosin Contraction

Molecule Function in Actomyosin Contraction and Migration Key References
Ragulator Complex Located on lysosomes, interacts with MPRIP to initiate the signaling cascade for contraction. osaka-u.ac.jposaka-u.ac.jp osaka-u.ac.jpnih.govnih.govosaka-u.ac.jp
MPRIP Myosin phosphatase Rho-interacting protein; its interaction with the Ragulator complex is a key regulatory step. osaka-u.ac.jposaka-u.ac.jp osaka-u.ac.jpnih.govosaka-u.ac.jp
MYPT1 A subunit of myosin light chain phosphatase (MLCP). osaka-u.ac.jpnih.gov osaka-u.ac.jpnih.gov
MLCP Myosin light chain phosphatase; its inhibition allows for MLC phosphorylation. osaka-u.ac.jposaka-u.ac.jp osaka-u.ac.jposaka-u.ac.jp
MLC (Myosin Light Chain) Its phosphorylation leads to actomyosin contraction and cell movement. osaka-u.ac.jp osaka-u.ac.jp
TRPML1 Lysosomal calcium channel that promotes the Ragulator-MPRIP interaction. nih.govresearchgate.net nih.govresearchgate.net

The small GTPase Rap1 and its effectors play a crucial role in regulating integrin-mediated adhesion, which is essential for lymphocyte trafficking. nih.govfrontiersin.org Integrins are cell surface receptors that mediate adhesion to the extracellular matrix and other cells. numberanalytics.commdpi.com

Upon activation by chemokine receptors, Rap1 binds to its effector, Rap1 interacting adaptor molecule (RIAM). nih.govbiorxiv.org The Rap1-RIAM complex then recruits the cytoskeletal protein talin1 to the plasma membrane. nih.govbiorxiv.org Talin1, in turn, binds to the cytoplasmic tail of integrins, causing a conformational change that increases their affinity for their ligands, a process known as "inside-out" signaling. nih.govresearchgate.net This activation of integrins is critical for the firm adhesion of lymphocytes to the endothelium, a prerequisite for their migration into tissues. nih.govfrontiersin.org

Studies have shown that both Rap1 and RIAM are necessary for efficient lymphocyte adhesion and trafficking to secondary lymphoid organs. nih.gov Interestingly, there is also evidence for a direct interaction between Rap1 and talin1, which can act in parallel to the RIAM-dependent pathway to mediate integrin activation in T cells. biorxiv.orgresearchgate.net The interplay between these pathways allows for a fine-tuning of integrin activity during leukocyte trafficking. frontiersin.org

Table 4: Components of the Rap1-Riam-Talin1 Pathway in Integrin Activation

Component Function in Integrin Activation and Cell Adhesion Key References
Rap1 Small GTPase that is activated by chemokine signaling and initiates the integrin activation cascade. nih.gov nih.govbiorxiv.orgresearchgate.netfrontiersin.org
RIAM (Rap1 interacting adaptor molecule) An effector of Rap1 that recruits talin1 to the plasma membrane. nih.govbiorxiv.org nih.govbiorxiv.orgfrontiersin.org
Talin1 A cytoskeletal protein that binds to integrins and induces a high-affinity state. nih.govbiorxiv.org nih.govbiorxiv.orgresearchgate.netfrontiersin.org
Integrins (e.g., LFA-1) Cell surface adhesion receptors that, when activated, mediate firm adhesion of leukocytes. nih.govmdpi.com nih.govmdpi.com

Immune Cell Specific Migration Patterns and Influences of Chemical Modulators

T Lymphocyte Migration and Activation

The migration of T lymphocytes is a cornerstone of the adaptive immune response, involving a highly orchestrated series of events that guide these cells to specific locations within the body to encounter antigens and execute their functions.

Naïve T Cell Homing to Lymph Nodes

The journey of a naïve T cell begins with its continuous circulation from the bloodstream into secondary lymphoid organs, such as lymph nodes, in a process known as homing. This surveillance mission is critical for the T cell to scan for its specific antigen, which is presented by antigen-presenting cells (APCs). The entry of naïve T cells into lymph nodes is a multi-step cascade involving adhesion molecules and chemokine receptors. Key to this process is the interaction of L-selectin (CD62L) on the T cell surface with its ligands on the high endothelial venules (HEVs) of the lymph node, which mediates the initial tethering and rolling of the cells. This is followed by the activation of the chemokine receptor CCR7 on the T cell by its ligands, CCL19 and CCL21, which are expressed by stromal cells within the lymph node. This chemokine signaling triggers the activation of integrins, such as LFA-1, leading to firm adhesion and subsequent transmigration of the T cell across the endothelial wall into the lymph node parenchyma.

Effector T Cell Trafficking to Inflamed Tissues

Upon activation and differentiation into effector T cells within the lymph node, these cells alter their expression of homing receptors to facilitate their exit from the lymphoid organ and migration to sites of inflammation or infection in peripheral tissues. This process, known as trafficking, is essential for delivering the T cells' effector functions, such as cytokine production or direct killing of target cells, to the precise location where they are needed. Effector T cells typically downregulate L-selectin and CCR7 and upregulate a different set of adhesion molecules and chemokine receptors that recognize ligands expressed on inflamed endothelium. For instance, the integrins VLA-4 and LFA-1, and chemokine receptors like CXCR3 and CCR5, play crucial roles in guiding effector T cells to inflamed tissues.

Regulatory T Cell Migration

Regulatory T cells (Tregs) are a specialized subset of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases by suppressing excessive immune responses. To effectively perform this function, Tregs must also migrate to both secondary lymphoid organs and sites of inflammation. The migratory patterns of Tregs are governed by a distinct and dynamically regulated set of homing molecules. Similar to naïve T cells, a subset of Tregs expresses CCR7 and L-selectin, which directs their circulation through lymph nodes. However, upon activation or in response to inflammatory cues, Tregs can upregulate a variety of other chemokine receptors, such as CCR4, CCR6, and CXCR3, which enables their recruitment to specific inflamed tissues where they can exert their suppressive functions.

Influence of Chemical Modulators on T Cell Motility and Infiltration

The intricate processes of T cell homing and trafficking are tightly regulated by a plethora of chemical modulators, including chemokines, cytokines, and other signaling molecules. The ability to pharmacologically manipulate these pathways holds significant therapeutic potential for a wide range of diseases, from autoimmune disorders to cancer. Chemical modulators can influence T cell motility and infiltration by targeting various aspects of the migration cascade, such as chemokine receptor signaling, integrin activation, or the cytoskeletal rearrangements required for cell movement. For example, inhibitors of specific chemokine receptors or their ligands can block the recruitment of T cells to sites of inflammation. Similarly, compounds that interfere with the signaling pathways downstream of these receptors can impair T cell adhesion and migration. A comprehensive understanding of how a novel compound like Immune cell migration-IN-1 interacts with these pathways is essential to elucidating its potential as a therapeutic agent.

Dendritic Cell (DC) Migration and Antigen Presentation

Dendritic cells are the most potent antigen-presenting cells and act as sentinels of the immune system. Their ability to migrate from peripheral tissues to secondary lymphoid organs is fundamental to the initiation of adaptive immune responses.

DC Migration from Peripheral Tissues to Lymph Nodes

Immature DCs reside in peripheral tissues where they continuously sample their environment for foreign antigens. Upon encountering an antigen, often in the context of inflammatory signals, DCs undergo a maturation process. This maturation triggers a migratory program that directs them to leave the tissue and travel via lymphatic vessels to the draining lymph nodes. A key molecular switch in this process is the upregulation of the chemokine receptor CCR7 on the surface of the maturing DC. This allows the DC to respond to the gradients of the chemokines CCL19 and CCL21, which are present in the lymphatic vessels and the T cell zones of the lymph node, thereby guiding the DC to its final destination. Once in the lymph node, the mature DC presents the processed antigen to naïve T cells, initiating their activation and the subsequent adaptive immune response. The migration of DCs is therefore a critical link between innate and adaptive immunity.

Chemokine-Dependent DC Migration

Dendritic cells (DCs) are sentinel cells of the immune system, responsible for capturing antigens in peripheral tissues and migrating to lymph nodes to initiate adaptive immune responses. nih.govfrontiersin.org This migration is heavily dependent on chemokines, which are small signaling proteins that create chemical gradients to guide cell movement. nih.govnumberanalytics.com

A critical chemokine receptor expressed by mature DCs is CCR7. nih.govnih.gov The interaction of CCR7 with its ligands, CCL19 and CCL21, is essential for the migration of DCs from tissues to lymphatic vessels and within the lymph nodes themselves. nih.govnih.govnaist.jp This process is not merely a passive response; DCs actively shape their environment by internalizing chemokines via the CCR7 receptor, thereby creating local chemokine gradients that guide their collective movement. news-medical.net The intricate dance of DC migration is fundamental for bridging innate and adaptive immunity. nih.gov

Impact of Chemical Modulators on DC Trafficking

The precise mechanisms by which "this compound" affects DC trafficking are not yet fully detailed in publicly available research. However, as a potent inhibitor of immune cell migration, it is plausible that its mode of action involves interference with key signaling pathways that govern DC motility. medchemexpress.com These could include the disruption of chemokine receptor signaling, such as the CCR7-CCL19/CCL21 axis, or interference with the cytoskeletal rearrangements necessary for cell movement. nih.govosaka-u.ac.jp Further investigation is required to delineate the specific molecular targets of "this compound" within dendritic cells and its consequential impact on their trafficking patterns.

Neutrophil Migration and Inflammatory Responses

Neutrophils are among the first responders to sites of inflammation, playing a crucial role in the innate immune defense against pathogens. nih.govfrontiersin.org Their migration is a rapid and highly regulated process. nih.gov

Rapid Recruitment to Inflammatory Sites

The rapid recruitment of neutrophils to inflamed tissues is a hallmark of the acute inflammatory response. frontiersin.org This process is orchestrated by a cascade of signals, including chemoattractants released from the site of injury or infection. springernature.com Neutrophils in the bloodstream detect these signals, leading to their adhesion to the blood vessel wall and subsequent migration into the tissue. ibidi.commdpi.com

Transendothelial Migration Mechanisms

The journey of a neutrophil from the bloodstream into the tissue involves a multi-step process known as transendothelial migration. This includes initial tethering and rolling along the endothelial surface, firm adhesion, and finally, crawling to a suitable site to cross the endothelial barrier. numberanalytics.com This process involves a complex interplay of adhesion molecules, such as selectins and integrins, on both the neutrophils and the endothelial cells. numberanalytics.commdpi.com While the specific influence of "this compound" on these intricate steps is not documented, its inhibitory effect on immune cell migration suggests a potential interference with one or more of these critical stages.

Monocyte/Macrophage Migration and Tissue Homeostasis

Monocytes are versatile immune cells that circulate in the blood and can migrate into tissues to differentiate into macrophages or dendritic cells, contributing to both inflammation and tissue repair. frontiersin.orgpnas.orgbohrium.com

Monocyte Extravasation and Tissue Infiltration

Similar to neutrophils, monocytes must undergo extravasation to move from the bloodstream into the tissues. bohrium.com This process is also guided by chemokine gradients and involves sequential adhesive interactions with the endothelium. bohrium.com Once in the tissues, monocytes can migrate through the extracellular matrix to reach sites of inflammation or to replenish resident macrophage populations, playing a vital role in maintaining tissue homeostasis. frontiersin.orgpnas.org Studies have shown that monocytes can navigate through complex 3D environments, sometimes utilizing adhesion-independent mechanisms involving protrusive forces to create paths through the matrix. pnas.orgpnas.org The impact of "this compound" on these specific monocyte migratory behaviors remains an area for future research.

Macrophage Polarization and Migration

Macrophages, highly plastic cells of the innate immune system, can adopt different functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages. frontiersin.orgscientificarchives.comfrontiersin.org This polarization is critical in dictating the immune response, with M1 macrophages involved in pathogen clearance and M2 macrophages contributing to tissue repair and immunoregulation. scientificarchives.comapub.kr The migration of macrophages to sites of inflammation or injury is a crucial step in their function. frontiersin.org This migration is often directed by chemokine gradients, such as the CCL2-CCR2 axis, which plays a significant role in recruiting monocytes and macrophages to tissues. aai.orgnih.govfrontiersin.org

The specific impact of "this compound" on macrophage polarization and migration is not yet detailed in available scientific literature. However, given its described general function as an inhibitor of immune cell migration, it is plausible that it could interfere with the chemotactic pathways that govern macrophage movement. frontiersin.org For instance, by potentially disrupting signaling through receptors like CCR2, "this compound" could impede the recruitment of macrophages to inflammatory sites. The differential motility of macrophage subtypes, with M2 macrophages generally exhibiting greater migratory capacity than M1 macrophages, suggests that an inhibitor like "this compound" could have distinct effects depending on the macrophage polarization state. frontiersin.orgnih.gov Further research is necessary to elucidate whether this compound influences the polarization process itself or solely targets the migratory machinery of already polarized macrophages.

Natural Killer (NK) Cell Migration

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, essential for early responses to viral infections and cancer surveillance. ashpublications.orgnih.gov Their ability to migrate to and infiltrate target tissues is fundamental to their effector functions. mdpi.comnih.gov This migration is a complex process guided by a variety of chemotactic cues, including chemokines such as CXCL12, which interacts with the CXCR4 receptor on NK cells. ashpublications.orgmdpi.comfrontiersin.orgnih.gov The activation state of NK cells can also influence their migratory behavior, with activated NK cells showing more dynamic movement. frontiersin.org

Currently, there is no specific data available detailing the effects of "this compound" on NK cell migration. As a general inhibitor of immune cell migration, it could theoretically interfere with the chemokine receptor signaling that directs NK cells to sites of inflammation or tumors. frontiersin.org For example, by disrupting the CXCL12/CXCR4 axis, the compound could potentially reduce the trafficking of NK cells to the bone marrow or tumor microenvironments where this signaling pathway is critical. ashpublications.orgmdpi.com The impact of "this compound" on the different migratory patterns of resting versus activated NK cells remains an open area for investigation.

B Lymphocyte Migration

B lymphocytes are central to the adaptive immune response, responsible for producing antibodies. Their proper function relies on their ability to migrate and position themselves within specific microenvironments of secondary lymphoid organs, such as lymph nodes and the spleen. pnas.orgelsevier.esfrontiersin.org This trafficking, or homing, is a highly regulated process involving adhesion molecules and chemokine receptors, including the interaction of CXCL13 with its receptor CXCR5, which guides B cells to follicles. elsevier.esnih.gov

Detailed research on the influence of "this compound" on B lymphocyte migration is not presently available. Based on its general description as an inhibitor of immune cell movement, it is conceivable that the compound could disrupt the orchestrated migration of B cells. frontiersin.org By potentially interfering with key chemokine pathways like CXCL13/CXCR5, "this compound" might alter the homing of B cells to lymphoid organs, thereby affecting the initiation and development of humoral immune responses. The precise mechanisms and consequences of such potential inhibition on different B cell subsets and their recirculation patterns require dedicated scientific inquiry.

Microenvironmental Regulation of Immune Cell Migration and Chemical Compound Activity

Extracellular Matrix (ECM) Interactions and Remodeling

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. For a migrating immune cell, the ECM is both a physical barrier and a source of regulatory cues.

The composition of the ECM significantly influences how immune cells move through tissues. Key components include collagens, fibronectin, and proteoglycans, which form a scaffold that cells must navigate. The density, stiffness, and alignment of ECM fibers can either facilitate or impede cell movement. For instance, a dense and highly cross-linked ECM can act as a physical barrier, while aligned fibers can provide "highways" for directional migration. Immune cells, in turn, can remodel the ECM by secreting enzymes like matrix metalloproteinases (MMPs) that degrade ECM components, creating pathways for their passage. nih.gov

Immune cells are not passive travelers; they actively engage with the ECM, exerting physical forces to pull themselves forward. This process involves the formation of adhesions, where cell surface receptors, such as integrins, bind to ECM proteins. The cell then generates contractile forces, primarily through the actomyosin (B1167339) cytoskeleton, to move its body. The ability of a compound like Immune cell migration-IN-1 to inhibit migration may stem from interference with these mechanical interactions, either by altering the cell's ability to form adhesions or by disrupting the generation of contractile forces.

Vascular Endothelium and Transendothelial Migration

A critical step in the immune response is the migration of leukocytes from the bloodstream into the tissues, a process known as transendothelial migration or diapedesis. This involves crossing the single-cell-thick layer of endothelial cells that lines the blood vessels.

The process of transendothelial migration is orchestrated by a multi-step process known as the leukocyte adhesion cascade. This cascade involves:

Tethering and Rolling: Leukocytes are initially captured from the flowing blood and begin to roll along the endothelial surface. This is mediated by selectins, a family of adhesion molecules.

Activation: Chemokines, which are signaling proteins, presented on the endothelial surface activate the rolling leukocytes.

Arrest and Adhesion Strengthening: This activation triggers a conformational change in leukocyte integrins, causing them to bind tightly to their ligands on the endothelial cells, such as intercellular adhesion molecule-1 (ICAM-1), leading to firm adhesion and arrest.

Crawling and Transmigration: The adhered leukocyte then crawls along the endothelial surface in search of a suitable site to cross the endothelial barrier, either between adjacent endothelial cells (paracellular migration) or directly through an endothelial cell (transcellular migration). frontiersin.org

A chemical inhibitor of immune cell migration would likely disrupt one or more of these steps, preventing the leukocyte from exiting the bloodstream and reaching the site of inflammation.

The interaction between immune cells and the vascular endothelium is a dynamic, two-way communication. Endothelial cells at sites of inflammation upregulate the expression of adhesion molecules and chemokines to recruit leukocytes. In turn, the binding of leukocytes can trigger signaling within the endothelial cells, leading to the localized and transient opening of cell-cell junctions to allow for transmigration. nih.gov

Lymphatic System and Lymph Node Homing

The lymphatic system is a crucial network for immune surveillance. Immune cells such as dendritic cells and T lymphocytes migrate from peripheral tissues to lymph nodes to initiate adaptive immune responses. This process is known as lymph node homing.

Immune cells in tissues enter lymphatic vessels and are transported via the lymph to draining lymph nodes. The entry into lymph nodes from the bloodstream is also a highly regulated process, occurring in specialized post-capillary venules called high endothelial venules (HEVs). Similar to the adhesion cascade in other blood vessels, lymphocyte homing to lymph nodes involves a sequence of adhesion and signaling events mediated by molecules like L-selectin, chemokine receptor CCR7, and integrins. nih.govnih.gov By inhibiting these migration steps, a compound could prevent the initiation of an adaptive immune response, which could be beneficial in autoimmune diseases where the immune system mistakenly attacks the body's own tissues.

Based on the extensive search conducted, there is no publicly available scientific literature or data identifying a specific chemical compound named "this compound." The search results consistently refer to the biological process of immune cell migration and the various factors that regulate it, rather than a distinct chemical entity with this designation.

Therefore, it is not possible to generate an article focusing solely on the chemical compound “this compound” as requested in the prompt and adhere to the provided outline. The outline's sections on microenvironmental regulation, including lymphatic vessel migration, high endothelial venules, and the tumor microenvironment, all relate to the complex biological pathways governing the movement of immune cells. However, without information on the specific compound "this compound," its mechanism of action and its effects within these contexts cannot be described.

To fulfill the user's request, information on the specific molecular identity, mechanism, and research findings related to "this compound" is required.

Tumor Microenvironment (TME) as a Modulatory Factor

Tumor Cell-Immune Cell Interactions and Adhesion

The migration of immune cells into the tumor microenvironment is a critical step in the anti-cancer immune response. This process, however, is frequently impeded by mechanisms that tumor cells exploit to evade immune surveillance. A key aspect of this dynamic is the physical interaction and adhesion between migrating immune cells and tumor cells. The compound, referred to here as this compound, is a potent small molecule inhibitor that targets these adhesive interactions, thereby modulating the immune response within the tumor microenvironment. This compound serves as a valuable tool for researching the intricate processes of immune cell trafficking and its regulation.

This compound is an antagonist of the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1). drugbank.comnih.gov LFA-1 is a protein expressed on the surface of leukocytes, including T-cells, that plays a crucial role in mediating their adhesion to other cells. drugbank.comnih.gov It achieves this by binding to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). nih.govmedchemexpress.com ICAM-1 can be overexpressed on the surface of various cell types, including tumor cells and inflamed endothelial cells, in response to inflammatory signals. drugbank.comnih.gov

The interaction between LFA-1 on immune cells and ICAM-1 on tumor or endothelial cells is a foundational step for several key immunological processes. This binding facilitates the firm adhesion of T-cells, which is a prerequisite for their migration out of blood vessels and into the tumor tissue. nih.govnih.gov Furthermore, this adhesion is essential for the formation of a stable "immunological synapse" between a T-cell and a target tumor cell. nih.govarvojournals.org This synapse is the junction where information is exchanged and is necessary for the T-cell to carry out its cytotoxic (cell-killing) function effectively. arvojournals.orgresearchgate.net

By blocking the LFA-1/ICAM-1 interaction, this compound effectively disrupts this adhesion process. immune-system-research.compatsnap.com It acts as a competitive antagonist, mimicking the binding site of ICAM-1 and thereby preventing LFA-1 from engaging with its natural ligand. nih.govresearchgate.net This disruption has been shown in research studies to inhibit T-cell adhesion, prevent the formation of the immunological synapse, and consequently suppress the activation of T-cells and their release of inflammatory cytokines. nih.govarvojournals.org

Detailed Research Findings

In vitro studies have provided quantitative data on the efficacy of this compound (using its research name, Lifitegrast) in blocking the adhesion of immune cells. These studies are crucial for understanding how the compound modulates the physical interactions between immune cells and their targets.

One key finding is the compound's potent inhibition of T-cell adhesion to ICAM-1. In a Jurkat T-cell line, a standard model for studying T-lymphocyte function, the compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 2.98 nM for preventing the attachment of these cells to ICAM-1. medchemexpress.comimmune-system-research.com This indicates that a very low concentration of the compound is sufficient to block 50% of the adhesive interactions, highlighting its high potency.

Further research has explored the compound's ability to disrupt the formation of the immunological synapse, which is dependent on LFA-1/ICAM-1 adhesion. Studies using co-cultures of dendritic cells (a type of antigen-presenting cell) and T-cells showed that the compound led to a concentration-dependent decrease in the percentage of interacting T-cells. arvojournals.org This prevention of stable cell-to-cell contact directly inhibits downstream T-cell functions like proliferation and cytokine release. arvojournals.org

The table below summarizes key findings from in vitro assays on the activity of this compound.

Beyond direct adhesion, the inhibition of the LFA-1/ICAM-1 axis by this compound also impacts the chemical signaling within the tumor microenvironment. The stable adhesion facilitated by LFA-1/ICAM-1 is a prerequisite for the effective release of cytokines by T-cells upon recognizing a target cell. Research has shown that this compound can inhibit the secretion of multiple pro-inflammatory cytokines from activated human peripheral blood mononuclear cells. nih.gov

The following table details the effect of this compound on the release of various cytokines.

By preventing the adhesion of immune cells to tumor cells and inhibiting the subsequent inflammatory signaling cascade, this compound provides a targeted mechanism for studying the role of leukocyte trafficking and adhesion in cancer immunology. While its primary clinical development has been for inflammatory conditions like dry eye disease, its mechanism of action holds significant relevance for understanding and potentially manipulating the tumor-immune interface. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific chemical compound publicly identified as "this compound." This name does not correspond to a recognized molecule in chemical and biological databases.

Therefore, it is not possible to generate an article focusing solely on the chemical compound “this compound” as requested in the prompt. The provided outline requires detailed, scientifically accurate information about a specific compound, which is unavailable for a substance that is not documented in public research.

To proceed with generating the requested article, the correct and publicly recognized name of the chemical compound of interest would be required.

Advanced Methodologies and Models for Investigating Immune Cell Migration and Chemical Compound Effects

In Vivo Imaging Techniques

Real-time visualization of cellular processes within a living organism is a powerful tool in immunology. In vivo imaging would be indispensable for understanding the systemic effects of "Immune cell migration-IN-1."

Intravital Microscopy for Real-Time Observation

Intravital microscopy (IVM) allows for the high-resolution imaging of cells in their natural environment within a live animal. This technique could be employed to directly observe the effect of "this compound" on processes such as leukocyte rolling, adhesion to blood vessel walls, and extravasation into surrounding tissues. For instance, in a mouse model of inflammation, fluorescently labeled immune cells could be visualized in real-time as they navigate the vasculature, and any alterations to their migratory patterns following administration of the compound could be precisely quantified.

Photoconvertible Transgenic Models for Cell Tracking

The use of transgenic models expressing photoconvertible fluorescent proteins (e.g., Kaede, KikGR) offers a sophisticated method for cell tracking. In these models, a specific population of immune cells in a particular location can be "tagged" by changing the color of their fluorescent protein with a focused light source. The migration of these tagged cells to other parts of the body can then be followed over time. This approach would be invaluable in determining if "this compound" prevents the trafficking of immune cells from a site of inflammation to draining lymph nodes, a critical step in the adaptive immune response.

Genetic Models for Molecular Dissection

To pinpoint the molecular targets of "this compound," researchers would turn to genetic models. By using knockout or knockdown models where specific genes involved in cell migration (e.g., chemokines, chemokine receptors, adhesion molecules) are inactivated, scientists could test whether the compound's inhibitory effect is dependent on a particular pathway. If "this compound" fails to inhibit migration in a model lacking a specific receptor, it would strongly suggest that the compound acts on that receptor or its downstream signaling cascade.

Computational Modeling of Immune Cell Migration

Computational models can simulate the complex dynamics of immune cell migration and predict how various factors, including chemical inhibitors, might influence these processes. By integrating experimental data on cell speed, turning angles, and responses to chemotactic gradients, a computational model could be developed to simulate immune cell movement. The effects of "this compound" could then be incorporated into the model to predict its impact on large-scale immune cell trafficking and population dynamics. This in silico approach can help to generate new hypotheses and guide future experimental work.

While the potential of "this compound" as a modulator of immune responses is intriguing, its scientific journey has yet to be fully documented. The application of the advanced methodologies described here will be crucial in transforming this compound from a catalog entry to a well-understood tool for both basic research and potential therapeutic development.

Broader Research Implications and Future Directions for Immune Cell Migration Modulators

Role of Immune Cell Migration in Host Defense Mechanisms

The migration of immune cells is a cornerstone of the body's ability to defend itself against pathogens. frontiersin.orgibidi.com This process, known as immune surveillance, involves the constant movement of immune cells throughout the body to detect and eliminate threats. pfizer.com For instance, neutrophils are among the first responders, rapidly migrating to sites of infection or tissue damage. ibidi.comfrontiersin.org Dendritic cells, after capturing antigens from invading microbes, travel to lymph nodes to initiate a targeted adaptive immune response. frontiersin.orgosaka-u.ac.jpnews-medical.net This orchestrated movement is critical for a successful defense against infections. frontiersin.orgibidi.com The trafficking of immune cells between peripheral tissues and lymphoid organs is essential for maintaining a robust defense system. frontiersin.org

The dynamic movement of immune cells is facilitated by a complex interplay of signaling molecules, including chemokines and their receptors, which guide cells to their destinations. tandfonline.comannualreviews.orgnih.gov This intricate signaling network ensures that the right cells are in the right place at the right time to mount an effective defense. frontiersin.org

Understanding Pathological Immune Cell Trafficking in Disease Research

Dysregulated immune cell migration is a hallmark of many diseases. nih.gov In autoimmune disorders, for example, immune cells mistakenly migrate to and attack the body's own tissues, leading to chronic inflammation and damage. pfizer.comnih.gov The study of immune cell trafficking is crucial for understanding the mechanisms behind these conditions. nih.gov

In the context of cancer, immune cell migration plays a dual role. While the infiltration of tumors by effector immune cells is critical for anti-tumor immunity, some immune cells can be co-opted by the tumor to promote its growth and spread. numberanalytics.comnih.gov Similarly, in chronic inflammatory diseases and neurodegenerative conditions, the aberrant accumulation of immune cells in tissues contributes to pathology. rupress.org Research into the trafficking patterns of immune cells in these diseases is vital for developing targeted therapies. numberanalytics.comrupress.orgjci.org

Identification of Novel Research Targets in Migration Pathways

Recent advancements have highlighted novel targets such as the lysosomal Ragulator complex, which has been shown to be essential for the migration of dendritic cells. osaka-u.ac.jpnews-medical.net Other emerging targets include various chemokine receptors and adhesion molecules that are critical for immune cell trafficking. jci.orgoup.comnih.govfrontiersin.org The identification of these new targets is a key step towards developing the next generation of immunomodulatory drugs. unil.ch

Development of Research Probes and Tools for Modulating Immune Cell Motility

To better understand and manipulate immune cell migration, researchers are developing a variety of advanced tools and probes. These include microfluidic devices that allow for the precise study of cell migration in response to chemical gradients and electric fields. tandfonline.comcambridge.org Advanced imaging techniques, such as intravital microscopy, enable the real-time visualization of immune cell movement within living organisms, providing unprecedented insights into their dynamic behavior. frontiersin.orgfrontiersin.org

Furthermore, computational tools are being developed to analyze the complex migratory patterns of immune cells. nih.govemulatebio.com These technologies, combined with novel chemical probes, are essential for dissecting the molecular mechanisms that govern immune cell motility and for screening potential therapeutic agents. rupress.org

Conceptual Advancements in Immunological Research through Migration Studies

The study of immune cell migration has led to significant conceptual shifts in our understanding of the immune system. It is now clear that the immune system is not a static collection of cells but a highly dynamic and interconnected network. tandfonline.com The movement and positioning of immune cells are critical for virtually all aspects of immunity, from initial pathogen recognition to the generation of long-lasting memory. annualreviews.orgnih.gov

Research in this area is also fostering interdisciplinary collaborations, bringing together immunologists with experts in fields like bioengineering, physics, and computer science to develop new models and tools. nih.gov These collaborations are driving innovation and leading to a more holistic understanding of how the immune system functions in both health and disease. frontiersin.org The ongoing exploration of immune cell migration promises to continue to reshape our fundamental understanding of immunology.

Q & A

Q. What is the primary mechanism by which Immune cell migration-IN-1 modulates immune cell motility?

this compound inhibits RAS activity in CD8+ T cells, reducing their chemotaxis toward Ccl2 gradients. This is achieved through suppression of the RAS/NF1 signaling axis, which subsequently downregulates Ccr4 receptor expression (critical for Ccl2 sensing). Methodologically, RAS activity can be quantified via GTP-bound RAS pull-down assays, while Ccr4 expression is validated using flow cytometry .

Q. Which experimental models are most suitable for studying the effects of this compound on T cell migration?

In vitro Transwell migration assays using Nf1+/– CD8+ T cells (with elevated baseline RAS activity) are ideal for assessing compound efficacy. Chemokine gradients (e.g., Ccl2 vs. Ccl12) should be tested in parallel to evaluate specificity. Dose-response curves (e.g., 10 µM IN-1 in Figure 5G) and controls with WT CD4+/CD8+ T cells are critical for comparative analysis .

Q. How does this compound exhibit selectivity for specific immune cell subsets (e.g., CD8+ vs. CD4+ T cells)?

The compound selectively targets CD8+ T cells due to their inherently higher RAS activity compared to CD4+ cells. This selectivity is confirmed via paired experiments showing no inhibition of CD4+ T cell migration (Figure 5G) and RAS activity assays (Figure 5F). Researchers should validate subset-specific effects using fluorescence-activated cell sorting (FACS) and intracellular signaling profiling .

Advanced Research Questions

Q. How can researchers resolve apparent contradictions in migration inhibition patterns observed with this compound across different chemokine gradients?

While the compound inhibits Ccl2-induced migration, it has no effect on Ccl12-mediated chemotaxis (Figure 5G). This discrepancy arises from chemokine receptor diversity (e.g., Ccr4 for Ccl2 vs. other receptors for Ccl12). To address this, perform receptor-blocking experiments (e.g., using AZD2098 for Ccr4) and quantify downstream signaling molecules (e.g., ERK phosphorylation) to map pathway-specific effects .

Q. What methodological considerations are critical when integrating this compound findings with in vivo tumor microenvironment studies?

Key considerations include:

  • Dosing : Optimize concentrations to avoid off-target effects (e.g., 10 µM in vitro may not translate directly to in vivo systems).
  • Cell Tracking : Use fluorescently labeled CD8+ T cells and intravital imaging to monitor migration dynamics in tumor models.
  • Microenvironment Complexity : Account for competing chemokines (e.g., Cxcl9/10) and stromal interactions using 3D organoid co-cultures .

Q. What optimization strategies are recommended for determining effective concentrations of this compound in complex 3D migration assays?

  • Dose Titration : Test a range (1–20 µM) in collagen-based 3D matrices to identify thresholds for migration inhibition without cytotoxicity.
  • Real-Time Monitoring : Use live-cell imaging to track single-cell trajectories and quantify velocity/persistence.
  • Combinatorial Screens : Pair with checkpoint inhibitors (e.g., anti-PD-1) to assess synergistic effects on T cell infiltration .

Data Interpretation and Validation

Q. How should researchers validate the specificity of this compound in RAS pathway modulation?

  • Genetic Controls : Compare results in Nf1+/– cells (hyperactive RAS) vs. RAS-knockout models.
  • Phosphoprotein Arrays : Profile RAS effector molecules (e.g., MEK, ERK) pre/post-treatment.
  • Rescue Experiments : Overexpress constitutively active RAS mutants to confirm pathway dependency .

Q. What statistical approaches are most appropriate for analyzing migration inhibition data?

Non-parametric tests (e.g., Mann-Whitney U-test for migrasome counts in Figure 15h–v) are recommended for small sample sizes or non-normal distributions. For dose-response studies, use ANOVA with post-hoc corrections. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .

Therapeutic Integration

Q. How can findings from this compound studies inform combination therapies in immuno-oncology?

The compound’s ability to enhance CD8+ T cell retention in tumors (via reduced migration) could be paired with adoptive cell therapies to improve local effector function. Validate this using syngeneic tumor models and correlate migration inhibition with tumor regression metrics .

Q. What biomarkers are predictive of this compound responsiveness in preclinical models?

High baseline Ccr4 expression and RAS activity in CD8+ T cells (Figure 5F, H) are key biomarkers. Flow cytometry panels quantifying these markers should be developed for patient stratification in translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.